
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)germane is a chemical compound that features a germanium atom bonded to a triphenyl group and a trifluoropropynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)germane typically involves the reaction of triphenylgermanium chloride with 3,3,3-trifluoroprop-1-yne in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)germane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of germane derivatives.
Substitution: The trifluoropropynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield germanium dioxide, while substitution reactions can produce a variety of functionalized germanium compounds .
Scientific Research Applications
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions involving germanium.
Industry: Used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)germane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoropropynyl group can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The germanium atom can also form coordination complexes with other molecules, affecting the overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Triphenylgermane: Lacks the trifluoropropynyl group, making it less reactive in certain chemical reactions.
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane: Similar structure but with a silicon atom instead of germanium, leading to different chemical properties and reactivity.
Uniqueness
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)germane is unique due to the presence of both the triphenyl and trifluoropropynyl groups bonded to a germanium atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
647832-17-5 |
|---|---|
Molecular Formula |
C21H15F3Ge |
Molecular Weight |
397.0 g/mol |
IUPAC Name |
triphenyl(3,3,3-trifluoroprop-1-ynyl)germane |
InChI |
InChI=1S/C21H15F3Ge/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H |
InChI Key |
UFXMNYYVEOYJIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C#CC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


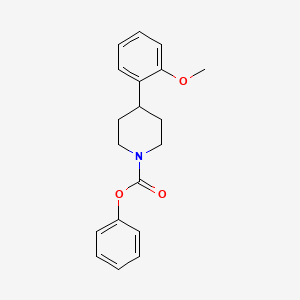
amino}oxidanide](/img/structure/B12607274.png)
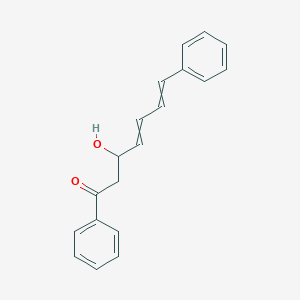
![2,2'-Bis[(oct-1-yn-1-yl)sulfanyl]-1,1'-biphenyl](/img/structure/B12607296.png)
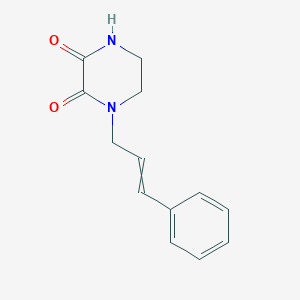
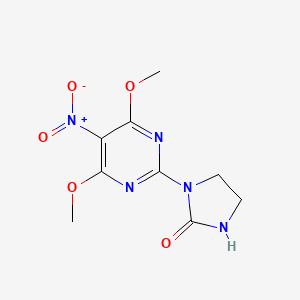

![5-[(2-Methyl-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12607324.png)
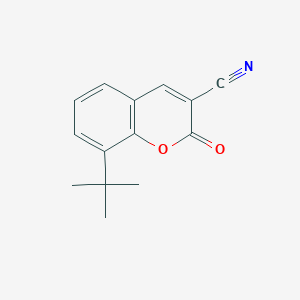
![{3(S)-Methylcarbamoyl-2-[3-(3-sulfoamino-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinolin-7-YL}-sulfamic acid](/img/structure/B12607336.png)
![Acetamide,N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-](/img/structure/B12607344.png)
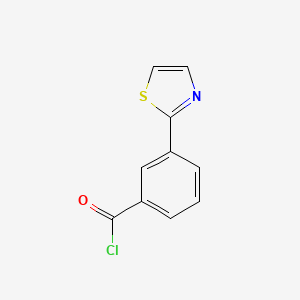
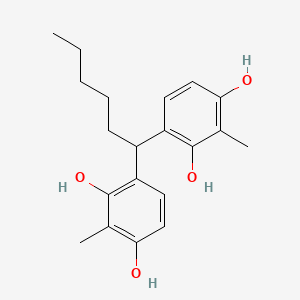
![elvitegravir;3-Quinolinecarboxylic acid, 6-[(3-chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-](/img/structure/B12607353.png)
